molecular formula C10H18O2 B083093 Butyl hex-2-enoate CAS No. 13416-74-5

Butyl hex-2-enoate

Cat. No. B083093
CAS RN: 13416-74-5
M. Wt: 170.25 g/mol
InChI Key: OPVSKLFHWQRZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl hex-2-enoate, also known as butyl 2-hexenoate, is an organic compound with the chemical formula C10H18O2. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. Butyl hex-2-enoate is also used in the production of perfumes, cosmetics, and as a solvent in various industries.

Mechanism Of Action

The mechanism of action of Butyl hex-2-enoate hex-2-enoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of certain signaling pathways, such as the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Butyl hex-2-enoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Butyl hex-2-enoate hex-2-enoate in lab experiments is its relatively low toxicity. However, it is important to note that it is a volatile compound and may pose a risk of inhalation exposure. Additionally, its low solubility in water may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Butyl hex-2-enoate hex-2-enoate. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Additionally, its potential as an anti-inflammatory agent in other disease models should be explored. Finally, the development of more efficient synthesis methods may make it a more accessible compound for research purposes.
In conclusion, Butyl hex-2-enoate hex-2-enoate is a versatile organic compound with potential applications in various industries. Its anti-inflammatory and anti-cancer properties make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Butyl hex-2-enoate can be synthesized through the esterification of 2-hexenoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature range of 50-70°C, and the product is purified by distillation.

Scientific Research Applications

Butyl hex-2-enoate has been studied for its potential anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of human leukemia cells in vitro. Butyl hex-2-enoate has also been shown to have anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

butyl hex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSKLFHWQRZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341742
Record name Butyl hex-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl hex-2-enoate

CAS RN

13416-74-5
Record name Butyl hex-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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